Acetonitrile, (ethylamino)-

Description

The exact mass of the compound Acetonitrile, (ethylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetonitrile, (ethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, (ethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(ethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-4-3-5/h6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAOLDZFARINGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066987 | |

| Record name | Acetonitrile, (ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24426-40-2 | |

| Record name | 2-(Ethylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24426-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, (ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (ETHYLAMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4E65H9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Ethylamino)acetonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Ambiguities of (Ethylamino)acetonitrile

This guide, therefore, aims to provide a thorough understanding of this chemical space by first addressing the likely intended compound, 2-(ethylamino)acetonitrile, within the context of available information. Subsequently, it will delve into a detailed examination of its close and well-characterized analog, 2-(diethylamino)acetonitrile, for which a wealth of physicochemical and procedural data exists. This comparative approach ensures that the reader gains a robust and actionable understanding of the synthesis, properties, and reactivity of this class of α-aminonitriles.

Part 1: The Elusive 2-(Ethylamino)acetonitrile: What We Know

While a comprehensive experimental profile of 2-(ethylamino)acetonitrile remains elusive, its fundamental properties can be inferred from its structure and comparison with analogs.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂ | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| IUPAC Name | 2-(ethylamino)acetonitrile | N/A |

| CAS Number | Not Assigned | N/A |

The synthesis of 2-(ethylamino)acetonitrile would likely follow the well-established Strecker synthesis, a versatile method for the preparation of α-aminonitriles.[2][3] This reaction involves the one-pot, three-component condensation of an aldehyde (in this case, formaldehyde), a primary or secondary amine (ethylamine), and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide).[3]

Part 2: A Detailed Profile of a Close Analog: 2-(Diethylamino)acetonitrile

To provide a more concrete and data-rich perspective, we will now focus on the well-documented diethyl analog, 2-(diethylamino)acetonitrile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂ | [4] |

| Molecular Weight | 112.17 g/mol | [4] |

| CAS Number | 3010-02-4 | [4] |

| Boiling Point | 61-63 °C at 14 mmHg | [5] |

| Refractive Index (n²⁵D) | 1.4230 | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Miscible with many organic solvents | [5] |

Synthesis of 2-(Diethylamino)acetonitrile: A Validated Protocol

The synthesis of 2-(diethylamino)acetonitrile is well-documented in Organic Syntheses, providing a reliable and scalable procedure.[5] The reaction is a variation of the Strecker synthesis.

Reaction Scheme:

Figure 1: Synthesis of 2-(diethylamino)acetonitrile.

Step-by-Step Methodology: [5]

-

Preparation of the Bisulfite Adduct: In a well-ventilated fume hood, a solution of sodium bisulfite (312 g, 3.0 mol) in water (750 mL) is prepared in a 3-L beaker. To this, a 37-40% formaldehyde solution (225 mL) is added, and the mixture is warmed to 60 °C.

-

Addition of Diethylamine: The solution is cooled to 35 °C, and diethylamine (219 g, 3.0 mol) is added with manual stirring. The mixture is then allowed to stand for 2 hours.

-

Cyanation: A solution of sodium cyanide (147 g, 3.0 mol) in water (400 mL) is carefully added to the reaction mixture with efficient stirring to ensure thorough mixing of the two layers. Caution: This step may evolve poisonous hydrogen cyanide gas and must be performed in a properly functioning fume hood.

-

Workup: After stirring for 1.5 hours, the upper organic layer containing the 2-(diethylamino)acetonitrile is separated.

-

Purification: The crude product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by vacuum distillation to yield the final product.

Spectral Data for 2-(Diethylamino)acetonitrile

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-(diethylamino)acetonitrile will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the ethyl groups.[4]

-

Mass Spectrometry: The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will likely involve the loss of an ethyl group or other characteristic fragments.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, coupled to each other. A singlet will be present for the methylene protons adjacent to the nitrile group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and nitrile carbons.

-

Part 3: General Reactivity of α-Aminonitriles

α-Aminonitriles are versatile synthetic intermediates due to the presence of both an amino and a nitrile functional group.

Hydrolysis to α-Amino Acids

A primary application of α-aminonitriles is their hydrolysis to α-amino acids. This transformation can be achieved under either acidic or basic conditions.[2][3]

Reaction Scheme:

Figure 2: Hydrolysis of an α-aminonitrile to an α-amino acid.

This reaction proceeds through the hydrolysis of the nitrile group to a carboxylic acid. The stability of the amino group under these conditions is a key consideration in reaction design.

Reduction to 1,2-Diamines

The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. This is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[3]

Reaction Scheme:

Figure 3: Reduction of an α-aminonitrile to a 1,2-diamine.

These 1,2-diamines are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules.

Part 4: Safety and Handling

α-Aminonitriles, like all chemicals, must be handled with appropriate safety precautions.

-

Toxicity: These compounds should be considered toxic due to the presence of the nitrile group, which can potentially release cyanide. Handle with care, avoiding inhalation, ingestion, and skin contact.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[8]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[5]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While "Acetonitrile, (ethylamino)-" presents an initial ambiguity, a systematic investigation allows for a comprehensive understanding of this class of compounds. By examining the available data for 2-(ethylamino)acetonitrile and leveraging the extensive information on its close analog, 2-(diethylamino)acetonitrile, researchers and drug development professionals can confidently navigate the synthesis, properties, and reactivity of these valuable synthetic intermediates. The protocols and data presented herein provide a solid foundation for the safe and effective use of (ethylamino)acetonitrile and related α-aminonitriles in the laboratory.

References

-

Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). The Journal of Organic Chemistry. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Strecker amino acid synthesis - Wikipedia. [Link]

-

Strecker Reaction :Synthesis of Amino Acids| Mechanism « - Organic Chemistry Reaction. [Link]

-

2-(Diethylamino)acetonitrile - NIST WebBook. [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

-

Strecker Synthesis - NROChemistry. [Link]

-

2-(Ethyl(methyl)amino)-2-phenylacetonitrile - Optional[Vapor Phase IR] - Spectrum. [Link]

-

2-(Diethylamino)acetonitrile - NIST WebBook (Mass Spectrum). [Link]

-

Acetonitrile, diethylamino - Organic Syntheses Procedure. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE - Organic Syntheses Procedure. [Link]

- Method for preparing acetonitrile - Google P

-

Infrared spectra of pure acetonitrile 15 N ice (A) and difference... - ResearchGate. [Link]

- Process for preparing acetonitrile - Google P

-

Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. [Link]

-

One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

Reduction of acetals with samarium diiodide in acetonitrile in the presence of Lewis acids - PubMed. [Link]

-

Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. [Link]

-

The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC - NIH. [Link]

-

HRMS(+) spectrogram of 2 in acetonitrile showing the peak corresponding... - ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. [Link]

-

Handling Radioactive Materials Safely | Office of Environmental Health and Safety. [Link]

-

A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity - PubMed. [Link]

-

α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]

-

Catalytic reduction of acetonitrile to ethylamine D7 - INIS-IAEA. [Link]

-

Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids (1987) | William D. Rounds - SciSpace. [Link]

-

Radiation Safety. [Link]

-

Ferrocene - Wikipedia. [Link]

-

Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC - NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 7. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehs.princeton.edu [ehs.princeton.edu]

(Ethylamino)acetonitrile synthesis pathways

An In-Depth Technical Guide to the Synthesis of (Ethylamino)acetonitrile

Abstract

(Ethylamino)acetonitrile, also known as N-ethylglycinonitrile, is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring both a secondary amine and a nitrile group, provides a versatile scaffold for further chemical elaboration. This guide offers a comprehensive overview of the core synthetic pathways for (ethylamino)acetonitrile, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of predominant methods, including the Strecker synthesis, direct nucleophilic substitution, and reductive amination strategies. The discussion emphasizes the causality behind experimental choices, process optimization, and safety considerations, providing a field-proven framework for laboratory synthesis and scale-up.

Introduction: The Versatility of (Ethylamino)acetonitrile

(Ethylamino)acetonitrile (C₄H₈N₂) is a valuable bifunctional molecule. The secondary amine serves as a nucleophile or a basic center, while the nitrile group can be hydrolyzed to a carboxylic acid (to form N-ethylglycine), reduced to a primary amine (to form N-ethyl-1,2-ethanediamine), or participate in various cycloaddition reactions. This dual reactivity makes it a sought-after building block in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical and depends on factors such as available starting materials, required scale, purity specifications, and safety infrastructure. This document will explore the most scientifically sound and commercially viable pathways to this important compound.

Core Synthetic Strategies

Several distinct chemical strategies can be employed to construct the (ethylamino)acetonitrile molecule. The three most prominent and reliable pathways are detailed below.

Pathway 1: The Strecker Synthesis

The Strecker synthesis is a classic, robust method for producing α-aminonitriles.[1] It is a one-pot, three-component reaction that combines an aldehyde, an amine, and a cyanide source. For (ethylamino)acetonitrile, this involves the reaction of acetaldehyde, ethylamine, and a cyanide salt (e.g., sodium or potassium cyanide).[2][3]

Mechanistic Insights

The reaction proceeds in two main stages. First, ethylamine reacts with acetaldehyde to form an intermediate imine (an N-ethylideneethanamine).[4] This condensation is typically reversible and is often catalyzed by mild acid to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.[1][5] In the second stage, the cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile product.[3] The overall process efficiently constructs the C-C and C-N bonds of the target molecule.

Caption: Mechanism of the Strecker Synthesis for (Ethylamino)acetonitrile.

Experimental Protocol: Strecker Synthesis

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Charging: Charge the flask with ethylamine (70% solution in water, 1.0 eq).

-

Acetaldehyde Addition: Slowly add acetaldehyde (1.05 eq) to the ethylamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0-5 °C to allow for imine formation.

-

Cyanide Addition: Prepare a solution of sodium cyanide (NaCN, 1.0 eq) in water. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

-

Causality Note: The use of NaCN in an aqueous solution generates HCN in situ under slightly acidic or neutral conditions.[1] Maintaining a low temperature is crucial to minimize the volatilization of toxic HCN gas and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation to yield (ethylamino)acetonitrile as a colorless to pale yellow liquid.

Pathway 2: Nucleophilic Substitution

This pathway relies on a direct Sₙ2 reaction between an ethylamine nucleophile and a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. This is a straightforward method for forming the C-N bond.

Mechanistic Insights

The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine at the electrophilic carbon atom bonded to the halogen.[6] The halogen atom is displaced as a halide ion. A key challenge in this method is preventing over-alkylation, where the product, (ethylamino)acetonitrile, acts as a nucleophile and reacts with another molecule of haloacetonitrile to form a tertiary amine byproduct. Using a molar excess of ethylamine can help favor the formation of the desired secondary amine.

Caption: Nucleophilic substitution (Sₙ2) pathway for synthesis.

Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: In a fume hood, add chloroacetonitrile (1.0 eq) and a suitable solvent such as acetonitrile or tetrahydrofuran (THF) to a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel.

-

Base and Amine: Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) to the flask. This will neutralize the HCl formed during the reaction.

-

Ethylamine Addition: Cool the mixture to 0 °C and add a solution of ethylamine (1.2 eq) in the same solvent dropwise.

-

Causality Note: Adding the amine slowly at a low temperature helps control the exothermic reaction. The excess of ethylamine and the presence of K₂CO₃ minimize the formation of the dialkylated byproduct by ensuring the primary amine is the dominant nucleophile and by neutralizing the product as it forms.

-

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40-60 °C) for 4-6 hours until starting material is consumed (monitored by GC).

-

Workup: Cool the reaction mixture, filter off the inorganic salts (K₂CO₃ and KCl), and wash the filter cake with a small amount of solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation.

Pathway 3: Reductive Amination

Reductive amination is a highly versatile and controllable method for synthesizing amines.[7] For (ethylamino)acetonitrile, this can be achieved by reacting a carbonyl compound containing the acetonitrile moiety with ethylamine in the presence of a reducing agent. A common precursor is glycolonitrile (hydroxyacetonitrile), which can be oxidized to glyoxylonitrile, or more practically, by reacting ethylamine with glycolonitrile itself followed by reduction. A more direct route involves the reaction of ethylamine with glyoxylic acid followed by hydrogenation and subsequent dehydration/cyanation, though this is a multi-step process.[8]

A more common one-pot approach involves the reaction of an aldehyde with an amine to form an imine in situ, which is then immediately reduced.[9][10]

Mechanistic Insights

This process first involves the formation of an iminium ion from the reaction of a carbonyl compound and ethylamine.[11] A specialized reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it is mild enough not to reduce the initial aldehyde or ketone but is reactive enough to reduce the iminium ion intermediate as it forms.[10] This selectivity prevents unwanted side reactions and allows the reaction to be performed in a single pot.[12]

Caption: Conceptual workflow for a multi-step Reductive Amination approach.

Experimental Protocol: Reaction of Ethylamine with Glycolonitrile

This is a related and direct approach where glycolonitrile serves as the formaldehyde-cyanide adduct.[13]

-

Preparation of Glycolonitrile: Glycolonitrile is typically prepared by reacting formaldehyde with hydrogen cyanide or a cyanide salt under carefully controlled pH conditions and used immediately due to its instability.[13][14]

-

Reaction Setup: In a fume hood, place a freshly prepared aqueous solution of glycolonitrile (1.0 eq) in a pressure-rated reactor vessel.

-

Amine Addition: Cool the solution to 0-5 °C and slowly add ethylamine (1.1 eq).

-

Causality Note: The reaction of glycolonitrile with an amine displaces the hydroxyl group to form the aminoacetonitrile.[13] Using a slight excess of ethylamine drives the equilibrium towards the product. The reaction is exothermic and must be cooled.

-

-

Reaction: Seal the reactor and heat to 50-70 °C for 6-12 hours. The pressure will increase due to the volatility of the reactants.

-

Workup and Isolation: Cool the reactor to room temperature and vent any excess pressure. Transfer the contents to a separatory funnel and extract with a suitable organic solvent (e.g., methyl tert-butyl ether). Dry the organic phase over magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the specific requirements of the research or manufacturing campaign. Each method presents a unique profile of advantages and disadvantages.

| Parameter | Strecker Synthesis | Nucleophilic Substitution | Reductive Amination / Glycolonitrile Route |

| Starting Materials | Acetaldehyde, Ethylamine, NaCN | Ethylamine, Chloroacetonitrile | Glycolonitrile, Ethylamine |

| Yield | Good to Excellent (70-90%) | Moderate to Good (60-80%) | Good (70-85%) |

| Purity | Generally high after distillation | Risk of dialkylation byproducts | High, with minimal byproducts if controlled |

| Scalability | Well-established for large scale | Good, but exotherm and byproduct control needed | Moderate; depends on stability of glycolonitrile |

| Safety Concerns | High: Use of highly toxic NaCN/HCN.[13] | Moderate: Chloroacetonitrile is toxic and lachrymatory. | High: Glycolonitrile is unstable and readily decomposes to formaldehyde and HCN.[13] |

| Cost-Effectiveness | High, uses inexpensive bulk chemicals. | Moderate, haloacetonitriles are more expensive. | Moderate, depends on the source of glycolonitrile. |

| Key Advantage | One-pot, high atom economy, cost-effective. | Conceptually simple, avoids HCN gas. | Direct and clean conversion. |

| Key Disadvantage | Extreme toxicity of cyanide. | Potential for over-alkylation, requiring excess amine. | Instability and toxicity of the glycolonitrile intermediate. |

Conclusion and Recommendations

For the synthesis of (ethylamino)acetonitrile, the Strecker synthesis remains one of the most efficient and economical methods, particularly for large-scale production, provided that appropriate safety measures for handling cyanides are rigorously implemented.[4] Its one-pot nature and use of cheap, readily available starting materials make it highly attractive.

The nucleophilic substitution pathway offers a viable alternative that avoids the direct use of cyanide salts in the main reaction step, which can be a significant advantage in laboratories not equipped for handling large quantities of cyanide. However, careful control of stoichiometry and reaction conditions is essential to minimize the formation of the tertiary amine byproduct.

Finally, the reaction with glycolonitrile is an effective and clean method, but it is predicated on the safe generation and handling of the unstable glycolonitrile intermediate.[14] This route is often preferred in industrial settings where continuous flow reactors can be used to generate and consume the intermediate in rapid succession, minimizing its accumulation.

The optimal choice will ultimately be guided by a thorough assessment of the available laboratory infrastructure, safety protocols, desired scale, and economic constraints of the project.

References

-

Royal Society of Chemistry. (n.d.). An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine. Green Chemistry. 15

-

Master Organic Chemistry. (n.d.). Strecker Synthesis.

-

NROChemistry. (n.d.). Strecker Synthesis.

-

OSTI.GOV. (2021). Electrochemical reduction of acetonitrile to ethylamine.

-

Wikipedia. (n.d.). Strecker amino acid synthesis.

-

eScholarship. (n.d.). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid.

-

ResearchGate. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid.

-

Chemistry Steps. (n.d.). Reductive Amination.

-

ChemEurope.com. (n.d.). Strecker amino acid synthesis.

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis.

-

Google Patents. (n.d.). CN101648888B - Method for preparing acetonitrile.

-

Wikipedia. (n.d.). Reductive amination.

-

Royal Society of Chemistry. (n.d.). Electroreduction of acetonitrile to ethylamine by thin carbon-coated copper catalysts with rich active interphases. Chemical Communications.

-

INIS-IAEA. (n.d.). Catalytic reduction of acetonitrile to ethylamine D7.

-

ResearchGate. (n.d.). Pathways for acetonitrile formation from ethylamine.

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.

-

Wikipedia. (n.d.). Glycolonitrile.

-

Google Patents. (n.d.). US4179462A - Process for preparing acetonitrile.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

-

The Chemist. (2023). Reductive Amination. YouTube.

-

Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.

-

ChemicalBook. (n.d.). N-ETHYLGLYCINE synthesis.

-

Google Patents. (n.d.). JPH09124572A - Preparation of substituted n-ethyl glycine derivative.

-

PubMed. (1997). Alkylation of Acetonitrile.

-

Santa Cruz Biotechnology. (n.d.). 2-(ethylamino)acetonitrile.

-

Google Patents. (n.d.). US5187301A - Preparation of iminodiacetonitrile from glycolonitrile.

-

ResearchGate. (n.d.). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions.

-

Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.

-

BenchChem. (2025). comparative study of different synthetic routes to 2-(4-Chlorophenoxy)acetonitrile.

-

Open Access Pub. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates.

-

ResearchGate. (n.d.). Studies on the Biosynthesis of Chetomin: Enantiospecific Synthesis of a Putative, Late-Stage Biosynthetic Intermediate.

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker_amino_acid_synthesis [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. N-ETHYLGLYCINE synthesis - chemicalbook [chemicalbook.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Glycolonitrile - Wikipedia [en.wikipedia.org]

- 14. US5187301A - Preparation of iminodiacetonitrile from glycolonitrile - Google Patents [patents.google.com]

- 15. An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of α-Aminonitriles

An In-depth Technical Guide to the Synthesis of 2-(ethylamino)acetonitrile from Ethylamine

2-(Ethylamino)acetonitrile is a valuable intermediate in organic synthesis, belonging to the class of α-aminonitriles. These compounds are characterized by the presence of both an amino group and a nitrile group on the same carbon atom, rendering them versatile precursors for the synthesis of α-amino acids, 1,2-diamines, and various heterocyclic compounds. The strategic placement of these functional groups allows for a wide array of chemical transformations, making 2-(ethylamino)acetonitrile a key building block for researchers in pharmaceutical and agrochemical development.

This guide provides a comprehensive overview of the synthesis of 2-(ethylamino)acetonitrile, focusing on the well-established Strecker synthesis. As senior application scientists, our goal is to present not just a protocol, but a self-validating system of synthesis, underpinned by a deep understanding of the reaction mechanism, practical experimental considerations, and rigorous safety protocols.

Part 1: The Core Chemistry: A Modified Strecker Synthesis

The synthesis of 2-(ethylamino)acetonitrile is a classic example of the Strecker synthesis, a powerful three-component reaction.[1][2] Originally developed by Adolph Strecker in 1850, this method traditionally synthesizes α-amino acids from an aldehyde, ammonia, and hydrogen cyanide.[2] The process is highly adaptable, and by substituting ammonia with a primary amine—in this case, ethylamine—we can produce N-substituted α-aminonitriles.[1]

Reaction Mechanism: A Stepwise Causal Chain

The reaction proceeds through a logical, stepwise mechanism involving the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[1][3][4][5] The entire process is typically conducted in a single pot.

-

Imine Formation: The synthesis begins with the condensation of ethylamine and formaldehyde. The nucleophilic amine attacks the electrophilic carbonyl carbon of formaldehyde. This is a reversible reaction that results in the formation of an N-ethylmethanimine intermediate after the elimination of a water molecule.[1][5] To favor the formation of the imine, conditions that remove water can be employed, though in many Strecker protocols, the reaction proceeds effectively in an aqueous medium.

-

Iminium Ion Formation: In a slightly acidic medium (optimally pH 4-5), the imine nitrogen is protonated, forming a highly electrophilic N-ethylmethaniminium ion.[1][3][6] This protonation step is crucial as it significantly activates the imine for nucleophilic attack. The iminium ion is a much better electrophile than the neutral imine.

-

Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), generated in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as the carbon nucleophile.[3][6] It attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable carbon-carbon bond and yielding the final product, 2-(ethylamino)acetonitrile.[1][5]

Part 2: A Validated Experimental Protocol

This protocol is designed to be a self-validating system, where each step is justified by the underlying chemical principles. The procedure is adapted from established methodologies for Strecker-type syntheses.[7]

Quantitative Data & Reagent Summary

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 1.2 | ~1.5 mol | 75-04-7 |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 1.0 | 1.25 mol | 50-00-0 |

| Sodium Cyanide | NaCN | 49.01 | 1.1 | 1.375 mol | 143-33-9 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | q.s. to pH 5 | 7647-01-0 |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 3 x 200 mL | 75-09-2 |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |

Experimental Workflow Diagram

Step-by-Step Methodology

CAUTION: This reaction involves extremely toxic sodium cyanide and produces hydrogen cyanide in situ. It must be performed in a properly functioning chemical fume hood by trained personnel.[8][9]

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the 70% aqueous ethylamine solution. Cool the flask in an ice-water bath to 0-5°C.

-

Causality: Initial cooling is critical to control the initial exothermic reaction between the amine and formaldehyde and to minimize potential side reactions.

-

-

Imine Formation: Slowly add the 37% aqueous formaldehyde solution dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir for an additional hour at 0-5°C.

-

Causality: Slow, controlled addition prevents a dangerous temperature spike. Allowing the mixture to stir ensures the formation of the imine intermediate is maximized before the introduction of the cyanide source.

-

-

Cyanide Addition: In a separate beaker, dissolve the sodium cyanide in a minimal amount of water (~150 mL). Add this solution dropwise to the reaction mixture over 1-2 hours. Throughout the addition, carefully monitor the pH and add concentrated HCl dropwise as needed to maintain a pH of approximately 5. The temperature must be strictly maintained below 10°C.

-

Causality: The reaction is fastest at a slightly acidic pH of 4-5, which favors the formation of the reactive iminium ion while ensuring a sufficient concentration of free cyanide ions for the nucleophilic attack.[6] Adding the cyanide slowly and at low temperature is a critical safety measure to control the exotherm and minimize the release of HCN gas.

-

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 200 mL portions of dichloromethane.

-

Causality: Dichloromethane is an effective solvent for extracting the moderately polar aminonitrile product from the aqueous phase. Multiple extractions ensure a high recovery of the product.

-

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(ethylamino)acetonitrile.

-

Causality: Removing residual water with a drying agent is essential before solvent evaporation to prevent hydrolysis of the product and to obtain an accurate yield of the crude material.

-

Part 3: Product Purification and Characterization

The crude product obtained will likely contain unreacted starting materials and side products. Rigorous purification and characterization are essential to validate the synthesis.

Purification

Vacuum distillation is the preferred method for purifying 2-(ethylamino)acetonitrile, as it is expected to be a liquid with a boiling point that is amenable to this technique. This method effectively separates the product from less volatile impurities.

Analytical Characterization

A combination of chromatographic and spectroscopic methods should be employed to confirm the identity and purity of the final product.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of volatile compounds like 2-(ethylamino)acetonitrile.[10] A non-polar or mid-polarity column (e.g., CP-Sil 13 CB for amines) would be suitable.[10]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, particularly to detect any non-volatile impurities such as hydrolysis by-products.[10] A C18 column with a mobile phase of acetonitrile and water, possibly with a buffer, would be a good starting point. UV detection at a low wavelength (~210 nm) may be possible.[10]

-

Spectroscopy:

-

¹H and ¹³C NMR: Provides unambiguous structural confirmation by showing the chemical environment of all proton and carbon atoms.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the C≡N stretch (around 2250-2210 cm⁻¹) and the N-H stretch of the secondary amine (around 3350-3310 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (84.12 g/mol ) by identifying the molecular ion peak (M⁺).

-

Part 4: Critical Safety and Environmental Protocols

Trustworthiness in science begins with safety. The reagents used in this synthesis are hazardous, and strict adherence to safety protocols is non-negotiable.

Hazard Analysis & Mitigation

-

Cyanide: Sodium cyanide and its in-situ product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9][11]

-

Formaldehyde: A known carcinogen and toxicant.

-

Mitigation: Handle only in a fume hood to avoid inhalation of vapors.

-

-

Ethylamine: Flammable and corrosive.

-

Mitigation: Keep away from ignition sources and handle with appropriate personal protective equipment.

-

Personal Protective Equipment (PPE)

The minimum required PPE includes a lab coat, chemical splash goggles, and a face shield.[9] Gloves resistant to the chemicals being used, such as double-layered nitrile or neoprene gloves, are mandatory.[8][9]

Waste Disposal

All cyanide-containing waste (aqueous layers, contaminated materials) must be collected in a dedicated, clearly labeled hazardous waste container. The waste should be quenched by treating it with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions to convert cyanide to the less toxic cyanate. This procedure must be done carefully in a fume hood.

References

-

NROChemistry. Strecker Synthesis. Retrieved from [Link]

-

Javelle, T., et al. (2025). Pathways for acetonitrile formation from ethylamine. ResearchGate. Retrieved from [Link]

- Lille, U.S. Patent No. US20130053538A1. Process for preparing edfa and/or edmfa and deta and/or teta.

-

Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. Amine. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

-

The Sarpong Group. (2016). Hydrogen Cyanide. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-ethylamino-2-phenylacetonitrile. Retrieved from [Link]

-

Xia, R., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. OSTI.GOV. Retrieved from [Link]

-

Wang, H., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. eScholarship. Retrieved from [Link]

- U.S. Patent No. US4179462A. Process for preparing acetonitrile.

-

MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. Retrieved from [Link]

-

New Jersey Department of Health. Hydrogen cyanide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]

-

U.S. Department of Health & Human Services. Hydrogen Cyanide Prehospital Management. Retrieved from [Link]

-

Coetzee, J.F. (1965). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry. Retrieved from [Link]

-

Taillades, J., et al. (2025). Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. ResearchGate. Retrieved from [Link]

-

Wang, H., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. PMC - NIH. Retrieved from [Link]

-

NIOSH. (1998). ACETONITRILE 1606. CDC. Retrieved from [Link]

-

Ahmad, S., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Retrieved from [Link]

-

Schlesinger, G., & Miller, S. L. (1973). Archean geochemistry of formaldehyde and cyanide and the oligomerization of cyanohydrin. PubMed. Retrieved from [Link]

-

Clark, J. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Karthikeyan, G., et al. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci. Retrieved from [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. sarponggroup.com [sarponggroup.com]

- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 10. benchchem.com [benchchem.com]

- 11. nj.gov [nj.gov]

Spectroscopic data for (ethylamino)acetonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (Ethylamino)acetonitrile

Introduction

(Ethylamino)acetonitrile, a secondary amine bearing a nitrile group, represents a class of small, functionalized organic molecules with potential applications in synthetic chemistry and drug discovery. Its structural simplicity belies a rich tapestry of spectroscopic features that, when properly interpreted, provide unambiguous confirmation of its identity and purity. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (ethylamino)acetonitrile.

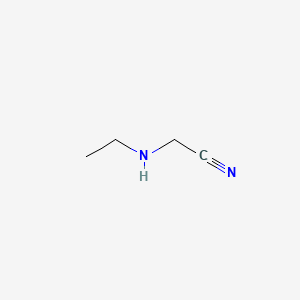

Molecular Structure and a Glimpse into its Spectroscopic Tale

Before we embark on a detailed analysis of its spectral data, let's visualize the molecular structure of (ethylamino)acetonitrile. The interplay between the ethyl group, the secondary amine, and the cyanomethyl moiety dictates its unique spectroscopic fingerprint.

Caption: Molecular structure of (ethylamino)acetonitrile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (ethylamino)acetonitrile, both ¹H and ¹³C NMR will provide a wealth of information on its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (ethylamino)acetonitrile is expected to be relatively simple, with four distinct signals corresponding to the four unique proton environments in the molecule.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of (ethylamino)acetonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; for instance, using D₂O would lead to the exchange of the N-H proton with deuterium, causing its signal to disappear.[1]

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.1 | Triplet | 3H | CH₃-CH₂- |

| b | ~2.7 | Quartet | 2H | CH₃-CH₂-NH- |

| c | ~1.8 (broad) | Singlet | 1H | -NH- |

| d | ~3.5 | Singlet | 2H | -NH-CH₂-CN |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts and multiplicities are based on the analysis of related structures and established proton NMR chemical shift tables.[2]

-

Signal a (CH₃): The methyl protons are the most shielded in the molecule, hence their upfield chemical shift of around 1.1 ppm. They are coupled to the adjacent methylene protons (signal b), resulting in a triplet (n+1 rule, where n=2).

-

Signal b (CH₂ of ethyl): The methylene protons of the ethyl group are deshielded by the adjacent nitrogen atom, shifting their resonance downfield to approximately 2.7 ppm. Their coupling to the three methyl protons (signal a) results in a quartet (n+1 rule, where n=3).

-

Signal c (NH): The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. In a protic solvent like D₂O, this peak would likely disappear due to H-D exchange.

-

Signal d (CH₂ adjacent to CN): The methylene protons adjacent to the electron-withdrawing nitrile group are the most deshielded among the aliphatic protons, with an expected chemical shift of around 3.5 ppm. These protons are not coupled to any other protons, so they will appear as a singlet. The ¹H NMR data for the structurally similar 2-(ethylamino)ethanol shows the -CH₂-N- protons at a similar chemical shift.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of (ethylamino)acetonitrile should display four distinct signals, one for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A longer acquisition time and a greater number of scans are necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | CH₃-CH₂- |

| ~45 | CH₃-CH₂-NH- |

| ~38 | -NH-CH₂-CN |

| ~118 | -C≡N |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts are based on typical values for similar functional groups.[4][5]

-

CH₃ Carbon: The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), around 15 ppm.

-

CH₂ Carbons: The two methylene carbons will have distinct chemical shifts. The carbon of the ethyl group attached to the nitrogen is expected around 45 ppm, while the methylene carbon adjacent to the nitrile group will be slightly more shielded, appearing around 38 ppm.

-

Nitrile Carbon: The carbon of the nitrile group is significantly deshielded and will appear far downfield, typically in the range of 115-125 ppm.[4] The ¹³C NMR data for acetonitrile itself shows the nitrile carbon at approximately 118.7 ppm.[1][6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (ethylamino)acetonitrile will be characterized by absorptions corresponding to N-H, C-H, and C≡N bonds.

Experimental Protocol for IR Spectroscopy

For a solid sample like (ethylamino)acetonitrile, the following protocol is common:

-

Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. KBr is used because it is transparent in the IR region of interest.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3300 | Medium, sharp | N-H stretch |

| 2975-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2250 | Medium, sharp | C≡N stretch (nitrile) |

| ~1460 | Medium | CH₂ bend |

| ~1100 | Medium | C-N stretch |

Interpretation of the Predicted IR Spectrum

The interpretation of the IR spectrum relies on correlating absorption bands with specific molecular vibrations.[7][8]

-

N-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.

-

C-H Stretch: The region between 2975 and 2850 cm⁻¹ will show multiple peaks of medium to strong intensity, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C≡N Stretch: The most diagnostic peak in the spectrum will be a sharp, medium-intensity absorption around 2250 cm⁻¹. This is a highly characteristic absorption for a nitrile group. The IR spectrum of acetonitrile shows a strong band in this region.[9][10] The position of this band can be sensitive to the electronic environment.[11][12]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of peaks corresponding to various bending and stretching vibrations (e.g., CH₂ bending and C-N stretching). While difficult to assign individually, this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 84 | [M]⁺• (Molecular Ion) |

| 69 | [M - CH₃]⁺ |

| 55 | [M - C₂H₅]⁺ |

| 44 | [CH₂=NH-CH₃]⁺ |

| 42 | [CH₂=C=NH]⁺• or [CH₃-CH=NH]⁺ |

Interpretation of the Predicted Mass Spectrum

The molecular weight of (ethylamino)acetonitrile (C₄H₈N₂) is 84.14 g/mol .

-

Molecular Ion Peak: The molecular ion peak (M⁺•) is expected at m/z = 84.

-

Key Fragmentations: The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation pathway for amines.

-

Loss of a methyl radical (CH₃•): Cleavage of the C-C bond in the ethyl group would result in a fragment at m/z = 69.

-

Loss of an ethyl radical (C₂H₅•): Cleavage of the N-C bond of the ethyl group would lead to a fragment at m/z = 55.

-

Alpha-cleavage: Cleavage of the bond between the ethyl group and the nitrogen can lead to the formation of a stable iminium ion. For instance, the fragment at m/z = 44 is likely due to [CH₂=NH-CH₃]⁺.

-

The fragment at m/z = 42 could arise from various rearrangements.

-

The mass spectrum of the related compound 2-(diethylamino)acetonitrile shows characteristic fragments resulting from the loss of alkyl groups from the nitrogen atom, supporting the predicted fragmentation pattern for (ethylamino)acetonitrile.[13]

Fragmentation Workflow

Caption: A simplified representation of potential fragmentation pathways.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of (ethylamino)acetonitrile. By integrating fundamental spectroscopic principles with comparative data from analogous structures, we have constructed a comprehensive spectral profile of this molecule. The methodologies and interpretations presented herein offer a robust framework for researchers and scientists engaged in the synthesis and characterization of novel organic compounds, underscoring the power of spectroscopy as an indispensable tool in modern chemistry.

References

-

University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, June 1). 13.10: Interpreting Infrared Spectra. Retrieved from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

- Danger, G., Borget, F., Chomat, M., Duvernay, F., Theulé, P., Chiavassa, T., & d'Hendecourt, L. (2012). Experimental investigation of nitrile formation from VUV photochemistry of interstellar ices analogs: Acetonitrile and amino acetonitrile. Astronomy & Astrophysics, 543, A143.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Acetonitrile (75-05-8) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-(Phenylamino)acetonitrile | 3009-97-0 [sigmaaldrich.com]

- 9. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetonitrile [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

An In-Depth Technical Guide to 2-(Ethylamino)acetonitrile (CAS: 24426-40-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)acetonitrile, with the CAS number 24426-40-2, is an aliphatic aminonitrile that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a secondary amine and a nitrile group, offers two reactive centers for a variety of chemical transformations. This guide provides a comprehensive technical overview of 2-(ethylamino)acetonitrile, including its synthesis, physicochemical properties, analytical characterization, reactivity, potential applications in drug development, and safety protocols. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of 2-(ethylamino)acetonitrile are summarized in the table below. It is important to note that while some of these properties are experimentally determined and available from various chemical suppliers, others, such as pKa and logP, are often predicted using computational models due to a lack of published experimental data.

| Property | Value | Source |

| CAS Number | 24426-40-2 | Multiple Chemical Suppliers |

| Molecular Formula | C4H8N2 | PubChem |

| Molecular Weight | 84.12 g/mol | PubChem |

| IUPAC Name | 2-(ethylamino)acetonitrile | P&S Chemicals[1] |

| Synonyms | (Ethylamino)acetonitrile, N-Ethylaminoacetonitrile | P&S Chemicals[1] |

| Appearance | Liquid (at 20°C) | AK Scientific Inc.[2] |

| Boiling Point | 227°C at 760 mmHg | Alfa Chemistry[3] |

| Density | 0.883 g/cm³ | Alfa Chemistry[3] |

| Flash Point | 91.1°C | Alfa Chemistry[3] |

| Predicted pKa | ~8.5 (amine), ~25 (α-proton) | Inferred from similar compounds |

| Predicted logP | ~0.3 | Inferred from similar compounds |

Synthesis and Purification

The most common and efficient method for the synthesis of α-aminonitriles like 2-(ethylamino)acetonitrile is the Strecker synthesis .[4][5][6] This versatile reaction involves the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source.[1][4][5]

Reaction Scheme: Strecker Synthesis

The synthesis of 2-(ethylamino)acetonitrile proceeds via the reaction of ethylamine, formaldehyde, and a cyanide salt (such as potassium or sodium cyanide) in a suitable solvent system.[4][5] The reaction mechanism involves the initial formation of an iminium ion from the reaction of ethylamine and formaldehyde, which is then attacked by the cyanide nucleophile.[5]

Caption: Strecker synthesis of 2-(ethylamino)acetonitrile.

Experimental Protocol: Synthesis of 2-(Ethylamino)acetonitrile

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Ethylamine (aqueous solution or gas)

-

Formaldehyde (37% aqueous solution)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Hydrochloric acid (for pH adjustment)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine an aqueous solution of ethylamine and formaldehyde in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

-

Cyanide Addition: Slowly add a solution of potassium cyanide in water to the cooled mixture with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, extract the aqueous mixture with diethyl ether. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-(ethylamino)acetonitrile.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(ethylamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 1.15 (t, 3H, J=7.2 Hz): Methyl protons of the ethyl group.

-

δ 2.70 (q, 2H, J=7.2 Hz): Methylene protons of the ethyl group adjacent to the nitrogen.

-

δ 3.50 (s, 2H): Methylene protons between the nitrogen and the nitrile group.

-

δ 1.5-2.0 (br s, 1H): Amine proton (exchangeable with D₂O).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ 14.5: Methyl carbon of the ethyl group.

-

δ 45.0: Methylene carbon of the ethyl group.

-

δ 48.0: Methylene carbon adjacent to the nitrile group.

-

δ 118.0: Nitrile carbon.

Caption: Predicted NMR assignments for 2-(ethylamino)acetonitrile.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(ethylamino)acetonitrile is expected to show characteristic absorption bands for its functional groups.

-

~3300-3400 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.

-

~2900-3000 cm⁻¹ (strong): C-H stretches of the alkyl groups.

-

~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch of the nitrile group. This is a highly characteristic peak.

-

~1100-1200 cm⁻¹ (medium): C-N stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(ethylamino)acetonitrile would likely exhibit fragmentation patterns characteristic of aliphatic amines.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 84, corresponding to the molecular weight.

-

α-Cleavage: The most prominent fragmentation pathway for amines is α-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion.[7] For 2-(ethylamino)acetonitrile, this would result in the loss of a methyl radical (CH₃•) to give a fragment at m/z = 69, or the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z = 44. The most stable iminium ion would likely be from the loss of the larger substituent.

Caption: Expected major fragmentation pathways in EI-MS.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of 2-(ethylamino)acetonitrile. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid would likely provide good separation.[8]

Gas Chromatography (GC): Due to its volatility, GC is also an excellent technique for analyzing the purity of 2-(ethylamino)acetonitrile. A polar capillary column would be appropriate, coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.

Reactivity and Synthetic Applications

The dual functionality of 2-(ethylamino)acetonitrile makes it a valuable intermediate in organic synthesis.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid (glycine derivative) or an amide, or reduced to a primary amine (ethylenediamine derivative).

-

Amine Group Reactions: The secondary amine can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

-

Cyclization Reactions: The bifunctional nature of this molecule allows for its use in the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

Applications in Drug Development

While specific applications of 2-(ethylamino)acetonitrile in marketed drugs are not widely documented, the broader class of aminoacetonitrile derivatives (AADs) has emerged as a significant area of research in drug development.[9][10]

Aminoacetonitrile Derivatives as Anthelmintics

A notable success story is the discovery of AADs as a new class of anthelmintic drugs.[9][11] These compounds have shown high efficacy against parasitic nematodes, including strains that are resistant to existing drug classes.[9][11] The primary target of these AADs is a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR).[10] Binding of the AAD to this receptor leads to paralysis and subsequent death of the parasite.[10]

Caption: Mechanism of action of anthelmintic AADs.

The structural core of 2-(ethylamino)acetonitrile provides a starting point for the synthesis of more complex AADs. By modifying the substituents on the amine and the α-carbon, libraries of compounds can be generated and screened for anthelmintic activity.

Other Potential Therapeutic Areas

The aminoacetonitrile scaffold is also being explored in other therapeutic areas, including as inhibitors of cysteine proteases like cathepsins, which are implicated in diseases such as osteoporosis.[12][13] The nitrile group in these molecules can act as a warhead, forming a reversible covalent bond with the active site cysteine of the enzyme.[12]

Safety and Handling

As a nitrile-containing compound, 2-(ethylamino)acetonitrile should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, it should be treated as potentially toxic.

Potential Hazards:

-

Toxicity: Nitriles can be metabolized to cyanide in the body.[14] Inhalation, ingestion, and skin absorption should be avoided.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Flammability: The flash point of 91.1°C indicates that it is a combustible liquid.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.[15]

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention.

Conclusion

2-(Ethylamino)acetonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel therapeutic agents. Its straightforward synthesis via the Strecker reaction and the reactivity of its amine and nitrile functionalities make it an attractive starting material for a wide range of molecular scaffolds. The success of the broader class of aminoacetonitrile derivatives in anthelmintic drug discovery highlights the promise of this chemical class. Researchers and drug development professionals are encouraged to explore the utility of 2-(ethylamino)acetonitrile in their synthetic and medicinal chemistry programs, while adhering to strict safety protocols.

References

-

SIELC Technologies. (n.d.). Separation of 2-(Ethyl(3-methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link][8]

-

Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935–2938.[9]

-

Fleming, P. E., & Ware, J. A. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(22), 9512-9546.[12]

-

PubChem. (n.d.). 2-(ethylamino)acetonitrile. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, (Ethylamino)acetonitrile. Retrieved from [Link][1]

-

Kaminsky, R., Ducray, P., Jung, M., Clover, R., Rufener, L., Bouvier, J., Weber, S. S., Wenger, A., Schmid, C., & Gisselbaek, J. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939.[11]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. (n.d.). Retrieved from [Link][13]

-

Várnai, B., & Várnai, B. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Helminthologia, 51(3), 175-183.[17]

-

Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004). Montmorillonite KSF clay catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron, 60(8), 1767-1771.[6]

-

Strecker Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link][6]

-

Airgas. (2015, April 26). SAFETY DATA SHEET. Retrieved from [Link][15]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link][4][18]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][5]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][1]

-

Pharmco. (2013, October 10). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link][16]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][19]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][7]

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 3. 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. airgas.com [airgas.com]

- 16. scienceinteractive.com [scienceinteractive.com]

- 17. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity and Stability of (Ethylamino)acetonitrile

Abstract